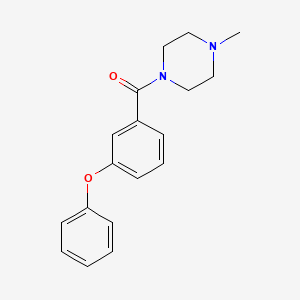
1-acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C20H23N3O3S and a molecular weight of 385.47992 . This compound features a piperidine ring, a thiophene ring, and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
The synthesis of 1-acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of acetyl, carbamoyl, and other functional groups through standard organic reactions such as acylation and amidation.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments
Análisis De Reacciones Químicas
1-Acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but can include various substituted and functionalized derivatives
Aplicaciones Científicas De Investigación
1-Acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 1-acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression
Comparación Con Compuestos Similares
1-Acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Other piperidine derivatives, thiophene-containing compounds, and molecules with similar functional groups.
Uniqueness: Its unique combination of functional groups and structural features distinguishes it from other compounds, potentially leading to unique biological activities and applications
Propiedades
IUPAC Name |
1-acetyl-N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-12-16(14-6-4-3-5-7-14)17(18(21)25)20(27-12)22-19(26)15-8-10-23(11-9-15)13(2)24/h3-7,15H,8-11H2,1-2H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPXBGADJUWWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCN(CC2)C(=O)C)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-butoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5305383.png)
![(E)-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B5305385.png)
![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)




![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![N'-[(3-bromo-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5305441.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B5305484.png)
![4-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5305486.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
